CDD0102 CDD0102 CDD0102 is a potent M1 Muscarinic receptor agonist.
Brand Name: Vulcanchem
CAS No.: 146422-58-4
VCID: VC0006960
InChI: InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7)
SMILES: CCC1=NOC(=N1)C2CNC=NC2
Molecular Formula: C10H13F3N4O3
Molecular Weight: 294.23 g/mol

CDD0102

CAS No.: 146422-58-4

Cat. No.: VC0006960

Molecular Formula: C10H13F3N4O3

Molecular Weight: 294.23 g/mol

* For research use only. Not for human or veterinary use.

CDD0102 - 146422-58-4

Specification

CAS No. 146422-58-4
Molecular Formula C10H13F3N4O3
Molecular Weight 294.23 g/mol
IUPAC Name 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7)
Standard InChI Key DGWZWAJULKDIKA-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2CNC=NC2
Canonical SMILES CCC1=NOC(=N1)C2CNC=NC2.C(=O)(C(F)(F)F)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

CDD0102 (CAS 146422-58-4 for the free base; 1196130-86-5 for the hydrochloride salt) has the molecular formula C₈H₁₂N₄O for the free base and C₈H₁₃ClN₄O for the hydrochloride form . Key properties include:

PropertyValueSource
Molecular Weight180.21 g/mol (free base)
216.67 g/mol (hydrochloride)
SolubilitySoluble in DMSO
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2

The compound's structure features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group, which is critical for M1 receptor binding . X-ray crystallography and molecular docking studies suggest that the oxadiazole moiety interacts with Thr192 and Asn382 residues in the M1 receptor's transmembrane domains, stabilizing the active conformation .

Synthetic Routes and Modifications

CDD0102 is synthesized via a one-pot reaction combining acetylenedicarboxylate derivatives with amines and orthoformate . A representative synthesis yields 62% purity, requiring chromatographic purification for pharmaceutical-grade material . Modifications to the ethyl group on the oxadiazole ring alter receptor selectivity:

  • 3-Propyl analogs: Reduced M1 affinity (>10-fold vs. CDD0102)

  • Fluoroethyl derivatives: Improved blood-brain barrier penetration (2.1× higher in mice)

Pharmacological Mechanisms and Receptor Interactions

M1 Receptor Selectivity and Signaling

CDD0102 acts as a partial agonist at human M1 receptors (EC₅₀ = 38 nM), with >100-fold selectivity over M2-M5 subtypes . In Chinese hamster ovary (CHO) cells expressing M1 receptors, it stimulates amyloid precursor protein (APP) secretion at 1 μM, a response abolished by the M1 antagonist pirenzepine .

Key signaling effects include:

  • Phosphatidylinositol hydrolysis: 72% of maximal carbachol response at 10 μM

  • ERK phosphorylation: Sustained activation over 120 minutes

  • β-arrestin recruitment: Minimal (15% of oxotremorine-M efficacy)

Working Memory Improvement

In Sprague-Dawley rats, intraperitoneal CDD0102 (0.1–1 mg/kg) enhanced delayed spontaneous alternation in a four-arm maze:

Dose (mg/kg)Alternation Score (%)p-value vs. Control
0.168.2 ± 5.1<0.05
0.375.4 ± 4.3<0.01
1.073.9 ± 4.8<0.01
Control58.6 ± 6.2

Data from

Cognitive Flexibility

CDD0102 (0.03–0.1 mg/kg) reduced trials needed to switch between place and visual cue discrimination strategies:

TaskControl TrialsCDD0102 0.1 mg/kgImprovement (%)
Place → Cue Shift42 ± 628 ± 433.3
Cue → Place Shift39 ± 525 ± 335.9

Adapted from

EffectCDD0102 ED₅₀ (mg/kg)Oxotremorine-M ED₅₀
Salivation (rats)2.00.3
Diarrhea (mice)>101.2
TremorsNot observed0.8

Data from

Comparative Analysis with Other M1 Agonists

CompoundM1 EC₅₀ (nM)M1/M3 SelectivityCognitive EfficacyClinical Status
CDD010238120:1+++Discontinued (Phase II)
Xanomeline228:1++++Approved (Schizophrenia)
Talsaclidine4515:1++Discontinued (Phase III)
AF102B2103:1+Preclinical

+++: Moderate efficacy; ++++: High efficacy

Current Research Directions

Allosteric Modulation Strategies

Recent work combines CDD0102 with M1-positive allosteric modulators (PAMs) like VU0486846, enhancing potency (EC₅₀ shift from 38 nM to 9 nM) . This approach may mitigate receptor desensitization observed in monotherapy.

Hybrid Molecules for Multitarget Engagement

Second-generation derivatives incorporating:

  • AChE inhibition (e.g., tacrine hybrids): IC₅₀ = 12 nM vs. AChE

  • NMDA modulation: 40% reduction in MK-801-induced hyperactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator